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Compound of Interest

Compound Name: 2-Acetylfuran

Cat. No.: B1664036 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-Acetylfuran, a

key intermediate in various chemical syntheses. The information is tailored for researchers,

scientists, and professionals in drug development, presenting nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format.

Detailed experimental protocols are also provided to aid in the reproduction of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for 2-Acetylfuran.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-Acetylfuran
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

7.595 dd 1.7, 0.8 H5 CDCl₃

7.190 dd 3.6, 0.8 H3 CDCl₃

6.544 dd 3.6, 1.7 H4 CDCl₃

2.479 s - -CH₃ (acetyl) CDCl₃

7.81 d 1.74 H5 acetone-d₆

7.32 d 0.76 H3 acetone-d₆

6.65 dd 3.58, 1.74 H4 acetone-d₆

2.41 s - -CH₃ (acetyl) acetone-d₆

Data sourced from various spectral databases. Chemical shifts are reported relative to

tetramethylsilane (TMS).

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 2-Acetylfuran in CDCl₃[1]

Chemical Shift (δ) ppm Assignment

186.63 C=O (acetyl)

152.89 C2

146.63 C5

117.42 C3

112.37 C4

25.98 -CH₃ (acetyl)
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Data sourced from PubChem.[1] Chemical shifts are reported relative to tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the characteristic absorption bands for 2-Acetylfuran.

Table 3: Infrared (IR) Spectroscopic Data for 2-Acetylfuran

Wavenumber (cm⁻¹) Intensity Assignment

3140 - 3120 Medium C-H stretching (furan ring)

1675 Strong C=O stretching (acetyl)

1570 Strong C=C stretching (furan ring)

1475 Strong C=C stretching (furan ring)

1390 Medium C-H bending (-CH₃)

1290 Strong C-O stretching (furan ring)

1015 Strong C-O-C stretching

930 Medium C-H out-of-plane bending

760 Strong C-H out-of-plane bending

Data represents typical values and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The following table details the major fragmentation peaks

for 2-Acetylfuran under electron ionization (EI).

Table 4: Mass Spectrometry (MS) Data for 2-Acetylfuran[1]
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m/z Relative Intensity (%) Assignment

110 37.53 [M]⁺ (Molecular Ion)

95 99.99 [M-CH₃]⁺

67 34.06 [C₄H₃O]⁺

43 51.02 [CH₃CO]⁺

39 59.04 [C₃H₃]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may need to be optimized.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of 2-Acetylfuran in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) in a clean, dry 5 mm

NMR tube.[1][2][3] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a

good signal-to-noise ratio in a reasonable time.[1] Ensure the sample is fully dissolved and

the solution is free of any solid particles.[2]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then

optimized by a process called "shimming" to obtain sharp, well-resolved peaks.

Data Acquisition for ¹H NMR: A standard one-pulse experiment is typically used. Key

parameters to set include the spectral width, acquisition time, relaxation delay, and the

number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

Data Acquisition for ¹³C NMR: A proton-decoupled experiment is standard to simplify the

spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C and its

lower gyromagnetic ratio, more scans (hundreds to thousands) and a longer total experiment

time are generally required compared to ¹H NMR.
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Data Processing: The acquired free induction decay (FID) is converted into a spectrum using

a Fourier transform. The spectrum is then phased, baseline corrected, and referenced. The

chemical shifts are typically referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of liquids and solids.[4]

Sample Application: Place a small drop of liquid 2-Acetylfuran or a small amount of the solid

directly onto the ATR crystal.[4]

Pressure Application: If the sample is a solid, apply pressure using the instrument's pressure

arm to ensure good contact between the sample and the crystal.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe.[4]

Mass Spectrometry (GC-MS with Electron Ionization)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile organic compounds.[5]

Sample Preparation: Prepare a dilute solution of 2-Acetylfuran in a volatile organic solvent

such as dichloromethane or hexane.[5]

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The sample

is vaporized in the hot injector and separated into its components as it passes through a

capillary column.[5] The temperature of the column is typically ramped over time to facilitate

the separation.
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Ionization (EI): As the separated 2-Acetylfuran elutes from the GC column, it enters the ion

source of the mass spectrometer. Here, it is bombarded with a beam of high-energy

electrons (typically 70 eV), causing the molecule to lose an electron and form a positively

charged molecular ion ([M]⁺).[6]

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in

an excited state, leading to its fragmentation into smaller, characteristic charged fragments.

[6]

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z)

ratio.

Detection: A detector records the abundance of each ion at a specific m/z, generating a

mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Acetylfuran.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Compound (2-Acetylfuran)

Dissolution in
Deuterated Solvent (NMR)
or Volatile Solvent (GC-MS)

Direct Application
(ATR-IR)

NMR Spectrometer
(¹H & ¹³C)

GC-MS System
(EI Source) ATR-IR Spectrometer

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(m/z, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Acetylfuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 2-Acetylfuran: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664036#spectroscopic-data-of-2-acetylfuran-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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